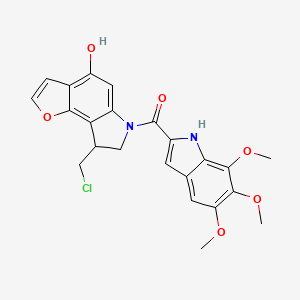
TafuramycinA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tafuramycin A involves several key steps to optimize yield and simplify purification . The process includes:
Regioselective Bromination: Using 4-dimethylaminopyridine as a catalyst to achieve regioselective bromination.
Aryl Radical Alkene Cyclization: Controlling this step to prevent dechlorination side reactions.
Protection/Deprotection Strategy: Employing a new method to avoid furan double bond reduction during the classical O-benzyl deprotection.
The compound can be synthesized in either 8 steps from intermediate 6 or 7 steps from intermediate 17, with yields of 52% and 37%, respectively .
Analyse Chemischer Reaktionen
Tafuramycin A undergoes several types of chemical reactions:
Oxidation: Tafuramycin A can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced, although care must be taken to avoid reducing the furan double bond.
Substitution: Tafuramycin A can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include 4-dimethylaminopyridine for bromination and various protecting groups for the protection/deprotection steps . Major products formed from these reactions include regioselectively brominated intermediates and cyclized products .
Wissenschaftliche Forschungsanwendungen
Tafuramycin A has a wide range of scientific research applications:
Wirkmechanismus
Tafuramycin A exerts its effects through DNA alkylation and intercalation . The compound targets specific DNA sequences, forming covalent bonds with the DNA and disrupting its structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death . The molecular targets include the minor groove of DNA, where Tafuramycin A binds and exerts its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Tafuramycin A is unique among duocarmycin derivatives due to its specific regioselective bromination and protection/deprotection strategies . Similar compounds include:
Duocarmycin SA: The parent compound from which Tafuramycin A is derived.
Thymoquinone: Another compound with anticancer properties, although it possesses different mechanisms of action.
Epicatechin: Known for its chemomodulatory potentials, but less potent compared to Tafuramycin A.
Tafuramycin A stands out due to its higher potency and specificity in targeting cancer cells .
Eigenschaften
Molekularformel |
C23H21ClN2O6 |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3 |
InChI-Schlüssel |
DWQYILVVCVQOOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















